molecular formula C22H17BrN2 B14017408 3-Bromo-1-(triphenylmethyl)-1H-pyrazole

3-Bromo-1-(triphenylmethyl)-1H-pyrazole

Cat. No.: B14017408
M. Wt: 389.3 g/mol
InChI Key: OICFQKUABUVZQV-UHFFFAOYSA-N
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Description

3-Bromo-1-(triphenylmethyl)-1H-pyrazole is an organic compound that features a bromine atom, a triphenylmethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(triphenylmethyl)-1H-pyrazole typically involves the bromination of 1-(triphenylmethyl)-1H-pyrazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient brominating agents, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(triphenylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce complex cyclic structures.

Scientific Research Applications

3-Bromo-1-(triphenylmethyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(triphenylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triphenylmethyl group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(triphenylmethyl)-1H-pyrazole is unique due to the combination of the bromine atom, the triphenylmethyl group, and the pyrazole ring

Properties

Molecular Formula

C22H17BrN2

Molecular Weight

389.3 g/mol

IUPAC Name

3-bromo-1-tritylpyrazole

InChI

InChI=1S/C22H17BrN2/c23-21-16-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

InChI Key

OICFQKUABUVZQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)Br

Origin of Product

United States

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